![molecular formula C21H27N5 B2948570 2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900877-22-7](/img/structure/B2948570.png)
2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as n-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
Research developments in the syntheses of pyrimidines have been described in various studies . Numerous methods for the synthesis of pyrimidines are described, including reactions of ethyl acetoacetate with aromatic aldehydes .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .Chemical Reactions Analysis
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The results further revealed that the prolongation of the linker between the central pyrimidine and the methylsulfinylphenyl ring reduced the inhibitory efficacy .Applications De Recherche Scientifique
Application in Cancer Research
Summary of the Application
The compound “2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a part of a larger class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives . These compounds have been designed and synthesized for their potential anticancer properties .
Methods of Application or Experimental Procedures
The specific compound was part of a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives that were synthesized using a molecular hybridization strategy . The antiproliferative activities of these compounds were tested against three human cancer cell lines: MGC-803, HCT-116, and MCF-7 .
Results or Outcomes
Among the series of compounds tested, compound H12 exhibited the most active antiproliferative activities against the three cancer cell lines, with IC50 values of 9.47, 9.58, and 13.1 μM, respectively . This compound was found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner . It also exhibited significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . Furthermore, compound H12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Application in Organic Synthesis
Summary of the Application
The compound “2-(4-ethylpiperazin-1-yl)acetonitrile” is an organic synthesis intermediate . It’s used in laboratory research and chemical pharmaceutical synthesis processes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound in organic synthesis are not detailed in the available resources. However, it’s known that such compounds are typically used in various organic reactions as building blocks or reactants.
Results or Outcomes
The outcomes of using this compound in organic synthesis would largely depend on the specific reactions and processes it’s used in. Unfortunately, the available resources do not provide specific results or outcomes for this application .
Application in the Preparation of Other Compounds
Summary of the Application
“1-Ethylpiperazine” may be used in the preparation of “2-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride” and "2-(5-((4-ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-1H-benzo[d]imidazole hydrochloride" .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound in the preparation of other compounds are not detailed in the available resources. However, it’s known that such compounds are typically used in various organic reactions as building blocks or reactants.
Results or Outcomes
The outcomes of using this compound in the preparation of other compounds would largely depend on the specific reactions and processes it’s used in. Unfortunately, the available resources do not provide specific results or outcomes for this application .
Application in the Synthesis of Chalcone Derivatives
Summary of the Application
The compound “2-(4-ethylpiperazin-1-yl)quinoline-3-carbaldehyde” is used in the synthesis of ethyl-piperazinyl quinolinyl-(E)-chalcone derivatives .
Methods of Application or Experimental Procedures
The compound is synthesized from 2-chloro-3-formyl quinoline and an excess of 1-ethylpiperazine . The Claisen-Schmidt reaction containing this compound and acetophenone derivatives were refluxed to produce chalcone derivatives .
Results or Outcomes
The chalcone derivatives were produced with a yield of 85-97% . The specific results or outcomes would depend on the specific reactions and processes it’s used in .
Application as an Organic Synthesis Intermediate
Summary of the Application
“5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine” is an organic synthesis intermediate and pharmaceutical intermediate, used in laboratory research and chemical pharmaceutical synthesis processes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound in organic synthesis are not detailed in the available resources. However, it’s known that such compounds are typically used in various organic reactions as building blocks or reactants .
Results or Outcomes
The outcomes of using this compound in organic synthesis would largely depend on the specific reactions and processes it’s used in .
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c1-4-18-20(17-9-7-6-8-10-17)21-22-16(3)15-19(26(21)23-18)25-13-11-24(5-2)12-14-25/h6-10,15H,4-5,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFBUOPNPDGHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-chlorophenyl)amino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2948488.png)
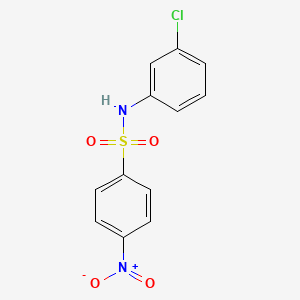
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylbenzimidazole](/img/structure/B2948491.png)
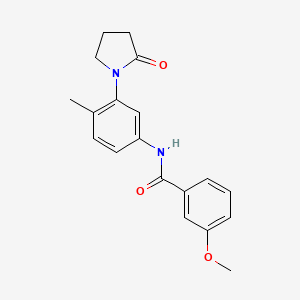
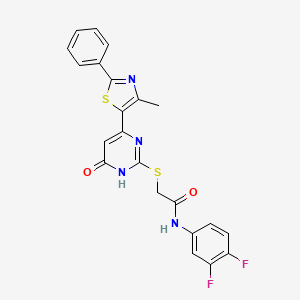
![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2948496.png)
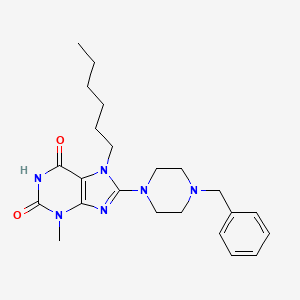
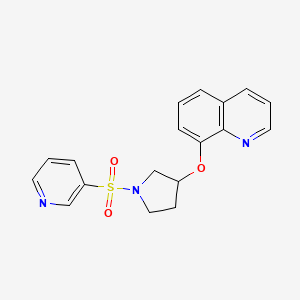
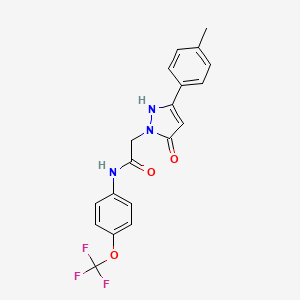
![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2948503.png)
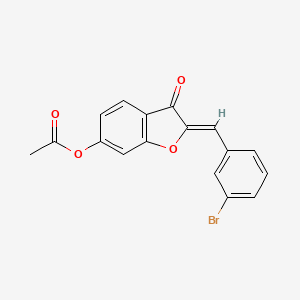
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2948508.png)
![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2948509.png)
![Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate](/img/structure/B2948510.png)